4-(4-Methoxybenzyloxy)cyclohexanone

Protecting Group Chemistry Orthogonal Deprotection Synthetic Methodology

Researchers requiring a 4-hydroxycyclohexanone surrogate stable to basic/nucleophilic conditions but cleavable without hydrogenolysis often find standard benzyl ethers incompatible. 4-(4-Methoxybenzyloxy)cyclohexanone (CAS 181634-04-8) resolves this with its electron-rich PMB group, enabling orthogonal deprotection via mild oxidants like DDQ while leaving Bn or silyl ethers intact. Key outcomes: • Enables sequence-specific alcohol reveal in multi-step syntheses where Bn hydrogenolysis is precluded. • Provides a sterically demanding substrate for KRED panel screening to enhance enantioselectivity. • Supplied with documented purity for reproducible condensations to cyclohexane-fused heterocycles.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 181634-04-8
Cat. No. B12571333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxybenzyloxy)cyclohexanone
CAS181634-04-8
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2CCC(=O)CC2
InChIInChI=1S/C14H18O3/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-3,6-7,14H,4-5,8-10H2,1H3
InChIKeyZYQOCMKVPRCKSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxybenzyloxy)cyclohexanone: A Protected Cyclohexanone Intermediate


4-(4-Methoxybenzyloxy)cyclohexanone is a substituted cyclohexanone featuring a p-methoxybenzyl (PMB) ether at the 4-position . Its structure integrates a reactive six-membered ketone core with an electron-rich aromatic ether handle, positioning it as a versatile, protected building block for synthetic organic chemistry . The compound serves primarily as an intermediate, where the PMB group can be selectively manipulated under orthogonal conditions compared to standard benzyl protections, offering a strategic advantage in multi-step syntheses.

Orthogonal Reactivity vs. Generic Benzylated Analogues


The electronic nature of the aromatic substituent on the cyclohexanone ether critically dictates its orthogonal reactivity, and simple substitution with a 4-(benzyloxy)cyclohexanone (CAS 2987-06-6) is not functionally equivalent. The p-methoxy group on the PMB ether stabilizes cationic intermediates, making it significantly more acid-labile than a standard benzyl (Bn) ether . Conversely, the electron-rich PMB ether is stable to conditions that would hydrogenolyze a Bn group but can be cleaved selectively using mild oxidants like DDQ . This unique dichotomy in stability enables a sequence-specific installation and removal strategy that is impossible with an unsubstituted benzyl analog, making the target compound a distinct and non-interchangeable intermediate for complex molecule construction.

Key Differentiation Evidence for Procurement


Differential Acid Lability of PMB vs. Benzyl Ether

The p-methoxy substituent on the benzyl ether significantly enhances its acid sensitivity compared to an unsubstituted benzyl (Bn) ether. The PMB ether is reported to be 'less stable to acids' than a benzyl ether . This difference allows for the selective cleavage of a PMB ether in the presence of a Bn ether using mild acidic conditions (e.g., 1% TFA in DCM), for which a Bn ether remains fully stable. This represents a class-level property of PMB ethers, directly applicable to 4-(4-Methoxybenzyloxy)cyclohexanone and contrasting with the behavior of 4-(benzyloxy)cyclohexanone.

Protecting Group Chemistry Orthogonal Deprotection Synthetic Methodology

Biotransformation Potential for Chiral Cyclohexanol Synthesis

The positional isomer 2-(4-methoxybenzyl)-1-cyclohexanone has been studied as a substrate for stereoselective reduction by Solanum aviculare cells, yielding specific enantiomers of 2-(4-methoxybenzyl)-1-cyclohexanol . The reduction of the 4-substituted isomer, 4-(4-Methoxybenzyloxy)cyclohexanone, is predicted to exhibit different stereochemical outcomes due to altered steric and electronic interactions with the enzyme's active site. While direct data for the target compound is limited, the documented biotransformation of the 2-isomer establishes the 4-methoxybenzyl-cyclohexanone core as a viable substrate class for chiral alcohol production. The 4-substitution pattern offers a distinct regiochemical profile for exploring enzyme selectivity compared to the 2-isomer.

Biocatalysis Chiral Synthesis Juvenile Hormone Analogs

Synthetic Efficiency as a Pre-Protected Ketone Building Block

The compound's reactivity is defined by the ketone carbonyl, which can participate in nucleophilic additions (e.g., Grignard reagents, hydride reductions), condensations, and Wittig-type reactions . Compared to 4-hydroxycyclohexanone, which would require a separate protection step, 4-(4-Methoxybenzyloxy)cyclohexanone is sold as a pre-protected ketone. This saves one synthetic step and eliminates the risk of ketone self-condensation during protection. Furthermore, the PMB ether in this compound is stable to basic conditions and nucleophiles, unlike a simple ester-protected 4-hydroxy group . This allows for a broader range of transformations on the ketone without deprotection concerns.

Organic Synthesis Ketone Chemistry Protecting Group Strategy

Optimal Procurement Scenarios


Orthogonal Deprotection in Multi-Step Synthesis

In a synthetic route where a 4-hydroxycyclohexanone moiety must be revealed after transformations incompatible with a free alcohol (e.g., organometallic additions to a proximal ester), 4-(4-Methoxybenzyloxy)cyclohexanone acts as a stable, pre-protected electrophile. The PMB group withstands the basic/nucleophilic conditions but can be selectively removed at a later stage using mild oxidative conditions (DDQ) without affecting a benzyl- or silyl-protected alcohol elsewhere in the molecule . This is not possible with a standard 4-(benzyloxy)cyclohexanone, which requires harsher hydrogenolysis conditions.

Enantioselective Ketoreductase Substrate Screening

The 4-(4-methoxybenzyloxy) substituent provides a sterically differentiated handle for evaluating ketoreductase (KRED) panels. Compared to smaller or unsubstituted cyclohexanones, the bulky PMB ether forces a more defined binding mode, potentially increasing enantioselectivity in the reduction to the corresponding cyclohexanol . This makes it a valuable probe substrate for developing biocatalytic routes to chiral cyclohexanol building blocks for pharmaceuticals.

Heterocycle Synthesis via Ketone Condensation

The reactive ketone group in 4-(4-Methoxybenzyloxy)cyclohexanone can undergo condensation with amines or hydrazines to form imines, enamines, or pyrazoles . The electron-donating PMB ether slightly modulates the electrophilicity of the ketone, potentially leading to improved regioselectivity in unsymmetrical condensations when compared to 4-unsubstituted cyclohexanone or its benzyl analog. This application is particularly relevant for medicinal chemists synthesizing cyclohexane-fused heterocyclic libraries.

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